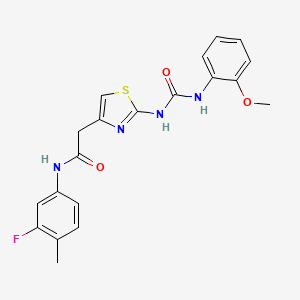
N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN4O3S and its molecular weight is 414.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological profiles, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an acetamide group, and various aromatic substituents, including a methoxyphenyl and a fluoro-methylphenyl group. Its molecular formula is C18H20FN3O2S, with a molecular weight of approximately 357.43 g/mol. The presence of these functional groups suggests diverse biological activities.
1. Anticancer Activity
Studies have indicated that thiazole derivatives exhibit significant anticancer properties. The specific combination of substituents in this compound may enhance its selectivity and efficacy against various cancer cell lines. For instance, compounds with similar structures have shown potent activity against breast cancer and leukemia cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against both bacterial and fungal strains. In vitro studies demonstrated that derivatives of thiazoles possess significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal action against Candida albicans . The unique structural features of this compound may contribute to its enhanced antimicrobial potency compared to other thiazole derivatives.
ADMET Profile
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for drug development. Computational studies suggest that this compound has favorable ADMET properties, which are essential for its potential use in therapeutic applications .
| Property | Description |
|---|---|
| Absorption | High predicted bioavailability |
| Distribution | Wide tissue distribution |
| Metabolism | Metabolized by liver enzymes |
| Excretion | Primarily renal |
| Toxicity | Low toxicity in preliminary studies |
Case Study 1: Anticancer Activity
In a study published in 2023, researchers synthesized various thiazole derivatives, including this compound. The compound was tested against multiple cancer cell lines, revealing an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of this compound against a panel of pathogens. Results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
科学研究应用
Medicinal Chemistry
N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is primarily studied for its potential as a pharmacophore in drug design. Its structural complexity allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Anti-inflammatory Properties
Research indicates that compounds with similar structures may exhibit anti-inflammatory effects. The thiazole moiety is known for its ability to modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity
The presence of the thiazole ring has been associated with antimicrobial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or protein function. For instance, derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanisms may involve the activation of caspases or inhibition of cell cycle progression. In vitro assays have indicated promising results against various cancer cell lines, including breast cancer.
Biological Studies
The compound is also utilized in biological assays to study its effects on cellular processes. Its interactions with specific molecular targets are being investigated through various experimental approaches:
- Cell Viability Assays: Assessing the compound's effect on cell proliferation.
- Apoptosis Assays: Evaluating the induction of programmed cell death in cancer cells.
- Enzyme Inhibition Studies: Investigating the inhibition of key enzymes involved in inflammation and cancer progression.
Industrial Production Considerations
For industrial applications, optimization of these synthetic routes is crucial to ensure high yield and purity. Techniques such as continuous flow systems and advanced purification methods like chromatography may be employed.
属性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-12-7-8-13(9-15(12)21)22-18(26)10-14-11-29-20(23-14)25-19(27)24-16-5-3-4-6-17(16)28-2/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXMKRGWFAOXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













